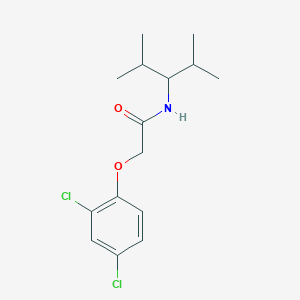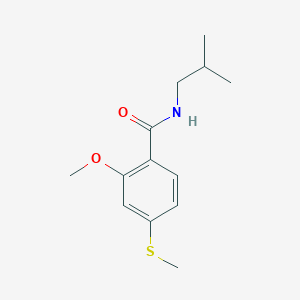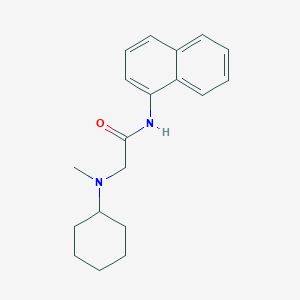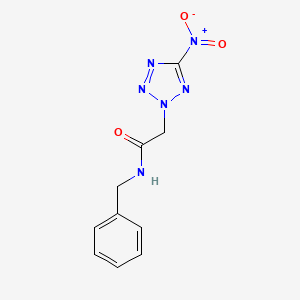![molecular formula C16H24N2O4S B5720583 N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential to treat various diseases.
Wirkmechanismus
The mechanism of action for N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide involves the inhibition of certain enzymes, as mentioned earlier. This compound binds to the active site of these enzymes, preventing their normal function. This inhibition can lead to a reduction in the symptoms of various diseases, as mentioned earlier.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide are still being studied. However, it has been found that this compound can lead to a reduction in the symptoms of various diseases, as mentioned earlier. Additionally, this compound has been found to be relatively safe for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide in lab experiments is its ability to act as an inhibitor of certain enzymes. This inhibition can lead to a reduction in the symptoms of various diseases, as mentioned earlier. Additionally, this compound has been found to be relatively safe for use in lab experiments. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide. One potential direction is the further study of its mechanism of action and its effects on various enzymes. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as cancer. Finally, further research could be conducted to optimize the synthesis method for this compound, making it more efficient and cost-effective.
Synthesemethoden
The synthesis method for N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide involves several steps. The starting materials for this synthesis are 3-methoxybenzaldehyde and 6-aminocaproic acid. These two compounds are reacted together to form the intermediate product, N-(3-methoxybenzyl)-6-aminocaproic acid. This intermediate product is then reacted with methanesulfonyl chloride to produce the final product, N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide has been found to have a wide range of potential applications in the field of medicine. This compound has been shown to act as an inhibitor of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can lead to a reduction in the symptoms of various diseases, including glaucoma, epilepsy, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-9-7-8-14(12-15)18(23(2,20)21)13-16(19)17-10-5-3-4-6-11-17/h7-9,12H,3-6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOHKIARRXKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)
![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)



![8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B5720538.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)

![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)